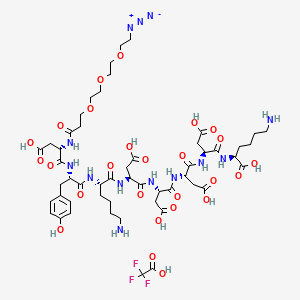
Azido-PEG3-FLAG Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG3-FLAG Trifluoroacetate is a compound used primarily in bioconjugation and click chemistry. It is composed of a polyethylene glycol (PEG) linker, an azide group, and a FLAG tag. The compound is often utilized for the attachment of the FLAG-tag by copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prototypical reaction of click chemistry . This allows for the detection or purification of FLAG-tagged molecules using immunological methods .
Mechanism of Action
Target of Action
Azido-PEG3-FLAG Trifluoroacetate is primarily used for the attachment of the FLAG-tag . The FLAG-tag is a polypeptide protein tag that can be added to a protein using recombinant DNA technology. It is used in the field of molecular biology to facilitate the detection and purification of the tagged protein .
Mode of Action
The compound interacts with its targets through a process known as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prototypical reaction of click chemistry . This reaction allows the attachment of the FLAG-tag to the target molecule . In addition, Azido-PEG3-FLAG contains a PEG-linker, which enhances the solubility and detection efficiency of the FLAG-tagged molecules .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the CuAAC reaction . This reaction enables the attachment of the FLAG-tag to any terminal Alkyne- or Cyclooctyne-functionalized molecule . The downstream effects of this pathway are the production of FLAG-tagged molecules, which can be detected or purified immunologically .
Pharmacokinetics
It is known that the compound is used in laboratory settings for the attachment of the flag-tag . The impact of the compound’s ADME properties on its bioavailability would be an interesting area for future research.
Result of Action
The primary result of the action of this compound is the production of FLAG-tagged molecules . These molecules can be detected or purified immunologically, using dye-labeled, enzyme-coupled, or immobilized anti-FLAG antibodies .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is recommended to be stored in dry conditions at a temperature below -15°C . Short-term exposure to ambient temperature is possible, but long-term storage at higher temperatures may affect the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
Azido-PEG3-FLAG Trifluoroacetate interacts with various enzymes, proteins, and other biomolecules. It enables the FLAG-tag (DYKDDDDK) attachment to any terminal Alkyne- or Cyclooctyne (e.g., DBCO)-functionalized molecule via Cu (I)-catalyzed terminal Alkyne-Azide Click Chemistry (CuAAC) or Cu (I)-free strain-promoted Alkyne-Azide Click Chemistry (SPAAC), respectively .
Cellular Effects
It is known that the resulting FLAG-tagged molecules can be detected or purified immunologically, using dye-labeled, enzyme-coupled, or, for purification, immobilized anti-FLAG antibodies .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through Cu (I)-catalyzed terminal Alkyne-Azide Click Chemistry (CuAAC) or Cu (I)-free strain-promoted Alkyne-Azide Click Chemistry (SPAAC). This allows it to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the product is stable and can be stored at -20 °C .
Metabolic Pathways
It is known that the compound is involved in the Cu (I)-catalyzed terminal Alkyne-Azide Click Chemistry (CuAAC) or Cu (I)-free strain-promoted Alkyne-Azide Click Chemistry (SPAAC) .
Transport and Distribution
It is known that the resulting FLAG-tagged molecules can be detected or purified immunologically .
Subcellular Localization
It is known that the resulting FLAG-tagged molecules can be detected or purified immunologically .
Preparation Methods
The synthesis of Azido-PEG3-FLAG Trifluoroacetate involves several steps:
Synthesis of PEG Azides: The PEG linker is functionalized with azide groups.
Attachment of FLAG Tag: The FLAG tag, a peptide sequence, is attached to the PEG linker.
Formation of Trifluoroacetate Salt: The final product is converted to its trifluoroacetate salt form for stability and ease of handling.
Chemical Reactions Analysis
Azido-PEG3-FLAG Trifluoroacetate primarily undergoes click chemistry reactions:
Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne in the presence of a copper (I) catalyst to form a 1,2,3-triazole linkage. This reaction is highly efficient and proceeds under mild conditions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free variant of the click reaction, where the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO), to form the triazole linkage.
Scientific Research Applications
Azido-PEG3-FLAG Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of bioconjugates and the modification of biomolecules through click chemistry.
Biology: The compound is employed in the labeling and detection of proteins and other biomolecules.
Industry: The compound is used in the development of diagnostic tools and assays for various applications.
Comparison with Similar Compounds
Azido-PEG3-FLAG Trifluoroacetate can be compared with other azido-PEG derivatives and FLAG-tagged compounds:
Azido-PEG4-FLAG: Similar to Azido-PEG3-FLAG, but with a longer PEG linker, which may provide better solubility and flexibility.
DBCO-PEG4-FLAG: Uses a strained alkyne (DBCO) for copper-free click chemistry, offering an alternative to CuAAC.
Azido-PEG3-Biotin: Instead of a FLAG tag, this compound has a biotin tag, which allows for detection using streptavidin.
This compound stands out due to its combination of the azide group, PEG linker, and FLAG tag, making it highly versatile for various applications in bioconjugation and click chemistry.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H75N13O24.C2HF3O2/c51-12-3-1-5-29(56-44(77)31(21-27-7-9-28(64)10-8-27)58-45(78)32(22-38(66)67)55-37(65)11-15-85-17-19-87-20-18-86-16-14-54-63-53)43(76)59-34(24-40(70)71)47(80)61-36(26-42(74)75)49(82)62-35(25-41(72)73)48(81)60-33(23-39(68)69)46(79)57-30(50(83)84)6-2-4-13-52;3-2(4,5)1(6)7/h7-10,29-36,64H,1-6,11-26,51-52H2,(H,55,65)(H,56,77)(H,57,79)(H,58,78)(H,59,76)(H,60,81)(H,61,80)(H,62,82)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,83,84);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTAQVXEALHODI-JAMBOELSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H76F3N13O26 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
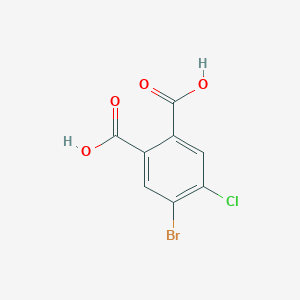
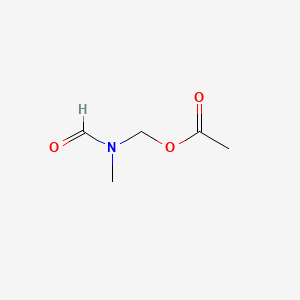
![4,4'-[biphenyl-4,4'-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline)](/img/structure/B6286217.png)
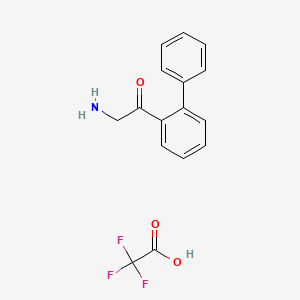
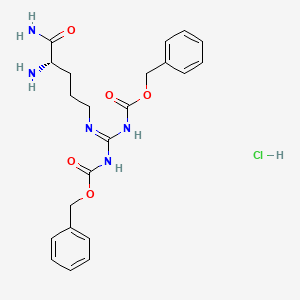
![sodium;2-[[(2S)-1-[bis(carboxymethyl)amino]propan-2-yl]-(carboxymethyl)amino]acetate;samarium](/img/structure/B6286248.png)
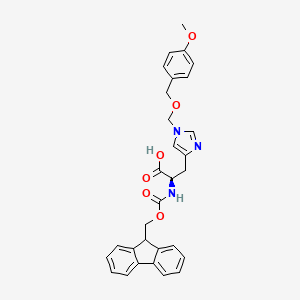
![(2R)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;N-cyclohexylcyclohexanamine](/img/structure/B6286268.png)
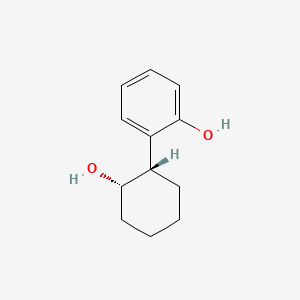
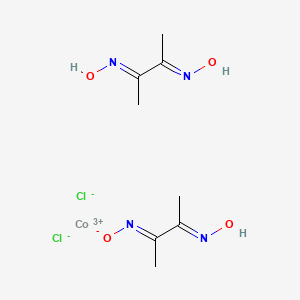
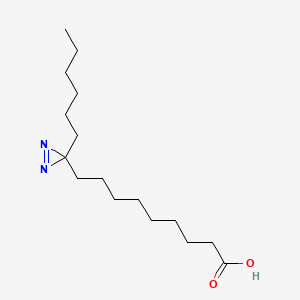

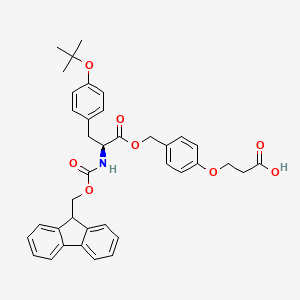
![8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene](/img/structure/B6286308.png)
